8-(4-Methoxyphenyl)thieno[3,2-G]indolizine
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Overview
Description
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is a heterocyclic compound that features a fused thiophene and indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized via the reaction of pyridine derivatives with alkynes under transition metal-catalyzed conditions, such as palladium or copper catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate coupling partners.
Functionalization with the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and indolizine derivatives.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Scientific Research Applications
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for developing drugs with antitumor, antibacterial, and antifungal activities.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole: A structurally similar compound with a fused thiophene and indole ring system.
Indolizine: An isomer of indole with a fused pyrrole and pyridine ring system.
Thieno[3,2-c]pyridine: A compound with a fused thiophene and pyridine ring system.
Uniqueness
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is unique due to the presence of the 4-methoxyphenyl group, which enhances its electronic properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Properties
CAS No. |
65858-97-1 |
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Molecular Formula |
C17H13NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)thieno[3,2-g]indolizine |
InChI |
InChI=1S/C17H13NOS/c1-19-15-4-2-12(3-5-15)14-10-16-17-13(7-9-20-17)6-8-18(16)11-14/h2-11H,1H3 |
InChI Key |
CEFWMJSGWPYSAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC4=C(C3=C2)SC=C4 |
Origin of Product |
United States |
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